Cas no 20196-89-8 (Kaempferol 7-O-rhamnoside)

Kaempferol 7-O-rhamnoside 化学的及び物理的性質
名前と識別子
-
- Kaempferol 7-O-rhamnoside
- [ "" ]
- Kaempferol-7-O-rhamnoside
- 20196-89-8
- Kaempferol7-O-rhamnoside
- E88730
- J427.598E
- BDBM50331857
- UNII-79YJI9GIF1
- MASSBANK PR100942
- 4H-1-Benzopyran-4-one, 7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-3,5-dihydroxy-2-(4-hydroxyphenyl)-
- KAEMPFEROL 7-O-.ALPHA.-L-RHAMNOPYRANOSIDE
- 4H-1-BENZOPYRAN-4-ONE, 7-((6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL)OXY)-3,5-DIHYDROXY-2-(4-HYDROXYPHENYL)-
- 79YJI9GIF1
- KAEMPFEROL 7-.ALPHA.-L-RHAMNOSIDE
- CHEMBL1289337
- Kaem-7-Rha
- KAMPFEROL-7-O-RHAMNOSIDE
- 7-(.ALPHA.-L-RHAMNOPYRANOSYLOXY)-3,5-DIHYDROXY-2-(4-HYDROXYPHENYL)-4H-1-BENZOPYRAN-4-ONE
- 4H-1-Benzopyran-4-one, 7-((6-deoxy-alpha-L-mannopyranosyl)oxy)-3,5-dihydroxy-2-(4-hydroxyphenyl)-
- .ALPHA.-RHAMNOISOROBIN
- kaempferol-7-o-alpha-l-rhamnoside
- DTXSID60174034
- MASSBANK PR101008
- Kaempferol-7-rhamnoside
- HY-N3431
- Alpha-Rhamnoisorobin
- MS-27706
- SCHEMBL571498
- AKOS032949016
- Q27266794
- 3,5-DIHYDROXY-2-(4-HYDROXYPHENYL)-4-OXO-4H-CHROMEN-7-YL 6-DEOXY-.ALPHA.-L-MANNOPYRANOSIDE
- KAEMPFEROL-7-O-.ALPHA.-L-RHAMNOSIDE
- 3,4',5-TRIHYDROXY-7-(.ALPHA.-L-RHAMNOPYRANOSYLOXY)FLAVONE
- CS-0024215
- 3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
- 3, 5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S, 3R, 4R, 5R, 6S)-3, 4, 5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
- MASSBANK PR100941
- Kaempferol 7-rhamnoside
-
- MDL: MFCD17166987
- インチ: InChI=1S/C21H20O10/c1-8-15(24)17(26)19(28)21(29-8)30-11-6-12(23)14-13(7-11)31-20(18(27)16(14)25)9-2-4-10(22)5-3-9/h2-8,15,17,19,21-24,26-28H,1H3/t8-,15-,17+,19+,21-/m0/s1
- InChIKey: HQNOUCSPWAGQND-GKLNBGJFSA-N
- ほほえんだ: C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)Oc2cc(c3c(c2)oc(c(c3=O)O)c4ccc(cc4)O)O)O)O)O
計算された属性
- せいみつぶんしりょう: 432.10600
- どういたいしつりょう: 432.10564683g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 10
- 重原子数: 31
- 回転可能化学結合数: 3
- 複雑さ: 702
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 166Ų
じっけんとくせい
- 色と性状: Yellow powder
- 密度みつど: 1.665±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 231-234 ºC
- ふってん: 753.2±60.0 °C at 760 mmHg
- フラッシュポイント: 267.9±26.4 °C
- ようかいど: ほとんど溶けない(0.091 g/l)(25ºC)、
- PSA: 170.05000
- LogP: 0.78310
- じょうきあつ: 0.0±2.6 mmHg at 25°C
Kaempferol 7-O-rhamnoside セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Kaempferol 7-O-rhamnoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemFaces | CFN96224-10mg |
Kaempferol 7-O-rhamnoside |
20196-89-8 | >=98% | 10mg |
$338 | 2023-09-19 | |
Ambeed | A338770-50mg |
3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one |
20196-89-8 | 99% | 50mg |
$1270.0 | 2025-02-28 | |
Aaron | AR0028MS-10mg |
4H-1-Benzopyran-4-one, 7-[(6-deoxy-α-L-mannopyranosyl)oxy]-3,5-dihydroxy-2-(4-hydroxyphenyl)- |
20196-89-8 | 99% | 10mg |
$445.00 | 2025-02-11 | |
Ambeed | A338770-1mg |
3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one |
20196-89-8 | 99% | 1mg |
$123.0 | 2025-02-28 | |
A2B Chem LLC | AB03400-50mg |
Kaempferol 7-O-rhamnoside |
20196-89-8 | 98% | 50mg |
$1019.00 | 2024-04-20 | |
eNovation Chemicals LLC | K34089-25mg |
Kaempferol 7-O-rhamnoside |
20196-89-8 | 98% | 25mg |
$985 | 2025-02-25 | |
eNovation Chemicals LLC | K34089-25mg |
Kaempferol 7-O-rhamnoside |
20196-89-8 | 98% | 25mg |
$985 | 2025-03-03 | |
eNovation Chemicals LLC | K34089-5mg |
Kaempferol 7-O-rhamnoside |
20196-89-8 | 98% | 5mg |
$325 | 2025-03-03 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1827-5 mg |
Kaempferol 7-O-rhamnoside |
20196-89-8 | 5mg |
¥3549.00 | 2022-04-26 | ||
eNovation Chemicals LLC | K34089-25mg |
Kaempferol 7-O-rhamnoside |
20196-89-8 | 98% | 25mg |
$985 | 2024-05-24 |
Kaempferol 7-O-rhamnoside サプライヤー
Kaempferol 7-O-rhamnoside 関連文献
-
Tiexin Zeng,Qi Xiao,Jianuo Zhang,Xiao Sun,Baolin Guo,Jin Pei,Lin-Fang Huang Food Funct. 2023 14 2710
-
F. E. King,R. M. Acheson J. Chem. Soc. 1950 168
-
Jeffrey B. Harborne,Christine A. Williams Nat. Prod. Rep. 2001 18 310
-
Jin-Qian Yu,An-Jun Deng,Hai-Lin Qin Anal. Methods 2014 6 1067
Kaempferol 7-O-rhamnosideに関する追加情報
Kaempferol 7-O-rhamnoside: A Comprehensive Overview of Its Chemical Profile, Biological Activities, and Emerging Therapeutic Applications
Kaempferol 7-O-rhamnoside, a naturally occurring flavonoid glycoside, has garnered significant attention in the field of pharmaceutical chemistry and biomedical research due to its diverse biological activities and potential therapeutic applications. This compound, identified by the CAS number 20196-89-8, is a derivative of kaempferol, a flavonol found abundantly in various plants. The structural modification involving the addition of a rhamnose moiety at the 7-O position enhances its solubility and bioavailability, making it a promising candidate for drug development.
The chemical structure of Kaempferol 7-O-rhamnoside consists of a kaempferol core linked to a rhamnose sugar via a β-glycosidic bond. This glycosylation not only improves its pharmacokinetic properties but also contributes to its stability and bioactivity. The molecular formula of this compound is C₂₅H₂₂O₁₁, and its molecular weight is approximately 486.44 g/mol. The presence of multiple hydroxyl groups in its structure allows for various interactions with biological targets, including enzymes and receptors.
Recent studies have highlighted the multifaceted biological activities of Kaempferol 7-O-rhamnoside. One of the most well-documented effects is its potent antioxidant activity. Antioxidants play a crucial role in neutralizing reactive oxygen species (ROS) and mitigating oxidative stress, which are implicated in numerous pathological conditions such as inflammation, neurodegenerative diseases, and cancer. The flavonoid glycoside has been shown to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.
In addition to its antioxidant properties, Kaempferol 7-O-rhamnoside exhibits anti-inflammatory effects. Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders, rheumatoid arthritis, and certain types of cancer. Preclinical studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). By modulating inflammatory pathways, Kaempferol 7-O-rhamnoside may help in alleviating inflammation-related symptoms.
The anticancer potential of Kaempferol 7-O-rhamnoside is another area of intense research. Flavonoids have been extensively studied for their ability to induce apoptosis, inhibit cell proliferation, and block angiogenesis in cancer cells. Research indicates that Kaempferol 7-O-rhamnoside can selectively target various types of cancer cells by activating apoptotic pathways and suppressing survival signals. For instance, studies have shown its efficacy in inhibiting the growth of breast cancer, prostate cancer, and colorectal cancer cells by downregulating key oncogenes such as BCL-2 and cyclin D1.
Beyond its anti-cancer properties, Kaempferol 7-O-rhamnoside has been investigated for its cardioprotective effects. Cardiovascular diseases remain one of the leading causes of mortality worldwide. Emerging evidence suggests that this flavonoid glycoside can improve heart health by reducing oxidative stress, inhibiting platelet aggregation, and enhancing endothelial function. Animal models have demonstrated that administration of Kaempferol 7-O-rhamnoside can protect against ischemia-reperfusion injury and reduce the risk of atherosclerosis.
The neuroprotective potential of Kaempferol 7-O-rhamnoside has also been explored. Neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD) are characterized by oxidative stress, inflammation, and protein aggregation. Studies have shown that this compound can cross the blood-brain barrier and exert neuroprotective effects by mitigating oxidative damage, modulating inflammatory responses, and preventing the formation of amyloid-beta plaques associated with AD.
The pharmacokinetic profile of Kaempferol 7-O-rhamnoside is another critical aspect that influences its therapeutic efficacy. Due to the presence of the rhamnose moiety, this compound exhibits better water solubility compared to aglycone kaempferol. This enhanced solubility facilitates its absorption and distribution throughout the body. However, further research is needed to optimize its bioavailability by exploring novel delivery systems such as nanoparticles or lipid-based carriers.
The safety profile of Kaempferol 7-O-rhamnoside has been assessed in several preclinical studies using various animal models. These studies have reported no significant toxicity or adverse effects at doses comparable to those used therapeutically. Nevertheless, human clinical trials are essential to confirm these findings and evaluate the long-term safety and efficacy of this compound in different populations.
In conclusion, Kaempferol 7-O-rhamnoside, with its CAS number 20196-89-8, represents a promising natural product with a wide range of biological activities. Its potent antioxidant, anti-inflammatory, anticancer, cardioprotective, and neuroprotective effects make it an attractive candidate for developing novel therapeutic strategies against various diseases. Continued research aimed at elucidating its mechanisms of action and optimizing its pharmacokinetic properties will further enhance its clinical relevance.

